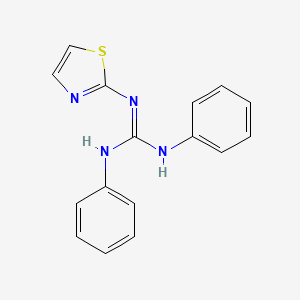![molecular formula C15H14BrNO B14398642 N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide CAS No. 89473-64-3](/img/structure/B14398642.png)
N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide: is an organic compound that features a biphenyl group attached to a bromopropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide typically involves the reaction of 3-aminobiphenyl with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The biphenyl group can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-([1,1’-Biphenyl]-3-yl)-2-azidopropanamide or N-([1,1’-Biphenyl]-3-yl)-2-thiocyanatopropanamide.
Reduction: Formation of N-([1,1’-Biphenyl]-3-yl)-2-aminopropane.
Oxidation: Formation of hydroxylated or carboxylated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The biphenyl group provides hydrophobic interactions, while the amide and bromine functionalities can form hydrogen bonds and halogen bonds with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,1’-Biphenyl)-2-yl-2-methylbenzamide
- N,N’-([1,1’-Biphenyl]-3,3’-diyl)bis(thiophene-2-carboximidamide)
- Triphenylphosphonium-conjugated N-(1,1’-biphenyl)-2-yl aliphatic amides
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
89473-64-3 |
|---|---|
Fórmula molecular |
C15H14BrNO |
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
2-bromo-N-(3-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14BrNO/c1-11(16)15(18)17-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18) |
Clave InChI |
GFSGFEZIGFEYOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


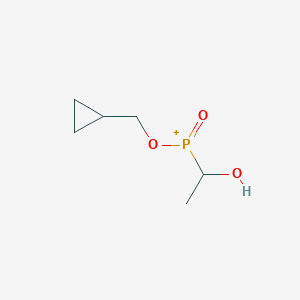
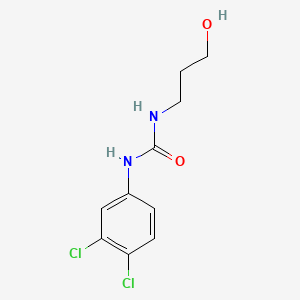
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
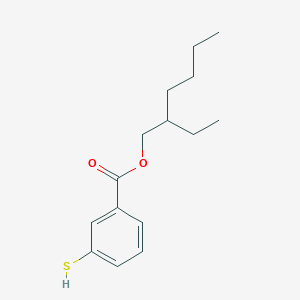
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

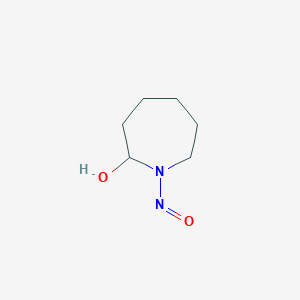
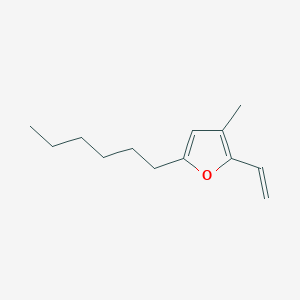
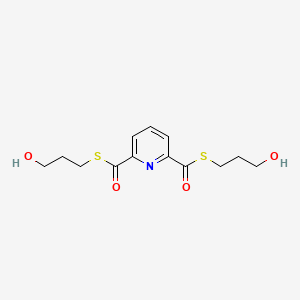
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

